N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide
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Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Selective Ligand Design
The design of selective ligands, such as 5-HT7 receptor antagonists, has been a key area of application. N-alkylated arylsulfonamide derivatives demonstrate potential in the development of selective 5-HT7 receptor ligands, indicating a strategy for extending a polypharmacological approach to the treatment of complex diseases. Notably, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, underlining their therapeutic potential for CNS disorders (Canale et al., 2016).
Antibacterial Agents
Another application lies in the synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes. By reacting specific precursors with active methylene compounds, novel pyran, pyridine, and pyridazine derivatives have been developed. These compounds exhibit significant antibacterial activities, highlighting the role of sulfonamido groups in the development of new antibacterial agents (Azab et al., 2013).
Synthetic Methodologies
In the realm of synthetic chemistry, the application of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide has been instrumental in facilitating new synthetic routes. For example, the development of efficient one-pot multicomponent approaches for the synthesis of complex molecules showcases the versatility of incorporating sulfonamido groups into synthetic strategies. These methodologies offer streamlined routes to highly functionalized compounds, which are valuable for various chemical and pharmacological studies (Zhang et al., 2016).
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-16-14-19(17-6-5-9-20-15-17)22-23(16)11-10-21-27(24,25)13-12-26-18-7-3-2-4-8-18/h2-9,14-15,21H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUHBDPMMUNLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CCOC2=CC=CC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.